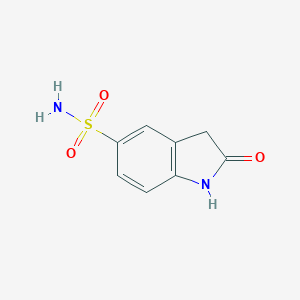

2-Oxoindoline-5-sulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-oxo-1,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRWVQFEVVSTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436660 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175075-24-8 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxoindoline 5 Sulfonamide and Its Derivatives

General Synthetic Pathways to the 2-Oxoindoline-5-sulfonamide Core

The construction of the this compound core primarily relies on a two-step process: the sulfonation of an indolin-2-one precursor followed by the formation of the sulfonamide group.

Derivatization from Indolin-2-one and Chlorosulfonic Acid Intermediates

The most common and direct method for introducing a sulfonyl group at the C-5 position of the indolin-2-one ring is through electrophilic aromatic substitution using chlorosulfonic acid. doi.orgchemrxiv.orgacs.org This reaction is typically performed by treating commercially available indolin-2-one with chlorosulfonic acid. chemrxiv.orgacs.org The reaction conditions are crucial for achieving a good yield and selectivity.

The process generally involves the portion-wise addition of indolin-2-one to cooled chlorosulfonic acid (often at 0°C) to manage the exothermic nature of the reaction. acs.org The mixture is then stirred at room temperature for a period before being heated, commonly to around 70°C, to drive the reaction to completion. doi.orgchemrxiv.orgacs.org Upon completion, the reaction mixture is carefully quenched by pouring it into ice-cold water, which precipitates the desired 2-oxoindoline-5-sulfonyl chloride intermediate. doi.org This intermediate is then isolated by filtration. The reported yields for this chlorosulfonation step are typically in the range of 71-80%. chemrxiv.org

It is important to note that while this method is widely used, alternative products can be formed. For instance, studies have reported the isolation of 5-sulfonated gem-dichloroisatin and 5-sulfonated isatin (B1672199) as byproducts under certain conditions. nih.gov

Table 1: Synthesis of 2-Oxoindoline-5-sulfonyl chloride

| Starting Material | Reagent | Temperature Profile | Yield | Reference |

| Indolin-2-one | Chlorosulfonic acid | 0°C to 70°C | ~71-80% | chemrxiv.orgacs.org |

| Isatin | Chlorosulfonic acid | Not specified | Not specified | nih.gov |

Coupling Reactions with Amine Moieties

Once the 2-oxoindoline-5-sulfonyl chloride intermediate is obtained, the sulfonamide moiety is introduced through a nucleophilic substitution reaction with a suitable amine. doi.orgchemrxiv.orgchemrxiv.org This reaction is versatile, allowing for the introduction of a wide array of amine-containing fragments, which is crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

The coupling reaction is typically carried out by dissolving the sulfonyl chloride intermediate in a suitable solvent, such as 1,4-dioxane (B91453) or dichloromethane. chemrxiv.orgresearchgate.netnih.gov A base, commonly pyridine (B92270) or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. doi.orgchemrxiv.orgnih.gov The chosen amine is then added, and the reaction is stirred at ambient temperature for a few hours. chemrxiv.orgchemrxiv.org

For instance, the reaction of 2-oxoindoline-5-sulfonyl chloride with various primary and secondary amines has been extensively reported. chemrxiv.orgchemrxiv.org This has led to the synthesis of a broad spectrum of N-substituted this compound derivatives. In some cases, the resulting sulfonamide is used in subsequent steps without further purification. chemrxiv.orgchemrxiv.org The choice of amine is critical in defining the final properties of the molecule. For example, coupling with N-Boc piperazine (B1678402) is a common strategy to introduce a piperazine ring that can be further functionalized after deprotection. doi.orgacs.org

Functionalization and Derivatization Strategies

Following the successful synthesis of the this compound core, further modifications can be made to the indoline (B122111) ring, the C-3 position, and the sulfonamide moiety to explore the chemical space and optimize biological activity.

N-Substitution of the Indoline Ring

The nitrogen atom of the indoline ring (N-1 position) is a key site for functionalization. Alkylation or arylation at this position can significantly influence the compound's properties. The synthesis of N-substituted derivatives often involves the reaction of the parent this compound with various alkyl or aryl halides in the presence of a base. ajchem-b.com For example, N-benzylation of isatin derivatives has been shown to enhance cytotoxic activity. researchgate.net This modification allows for the introduction of various groups to probe interactions with biological targets.

Modifications at the C-3 Position of the Indolinone Ring via Knoevenagel Condensation and Other Reactions

The C-3 position of the 2-oxoindoline ring is highly reactive and serves as a prime location for introducing diversity. The Knoevenagel condensation is a widely employed and powerful reaction for this purpose. chemrxiv.orgchemrxiv.org This reaction involves the condensation of the active methylene (B1212753) group at the C-3 position of the this compound with an aldehyde or a ketone in the presence of a basic catalyst, such as pyrrolidine (B122466) or piperidine. chemrxiv.orgchemrxiv.orgnih.gov

This methodology has been used to synthesize a variety of 3-substituted derivatives. For example, the Knoevenagel condensation of 2-oxoindoline-5-sulfonamides with dihydro-2H-pyran-4(3H)-one has been reported to yield potent derivatives. chemrxiv.orgchemrxiv.org Research has shown that conducting this reaction at room temperature can lead to better yields compared to heating at reflux. chemrxiv.orgchemrxiv.org The reaction is versatile, allowing for the use of a wide range of aldehydes and ketones to generate a library of compounds with different substituents at the C-3 position. doi.org

Table 2: Knoevenagel Condensation of 2-Oxoindoline-5-sulfonamides

| This compound Derivative | Carbonyl Compound | Catalyst | Outcome | Reference |

| Various sulfonamides (4a-s) | Dihydro-2H-pyran-4(3H)-one | Pyrrolidine | 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-5-sulfonamide analogues | chemrxiv.orgchemrxiv.org |

| Scaffold 7 | Various aldehydes and ketones | Not specified | Analogues 9a-9h | doi.org |

| Intermediate 4 in ethanol | Cyclopentanone | Pyrrolidine | Intermediate 6 | umtm.cz |

Diversification of the Sulfonamide Moiety

The sulfonamide group itself offers opportunities for diversification, which can be crucial for fine-tuning the pharmacological profile of the molecule. nih.gov The nature of the substituent on the sulfonamide nitrogen can significantly impact the compound's biological activity.

A common strategy involves the initial coupling of 2-oxoindoline-5-sulfonyl chloride with a protected bifunctional amine, such as N-Boc piperazine. doi.orgacs.org After the initial coupling and any desired modifications at other positions of the scaffold, the protecting group (e.g., Boc) is removed. The newly liberated amine on the piperazine ring can then be acylated or alkylated with a variety of reagents, such as acid chlorides or alkyl halides, in the presence of a base like diisopropylethylamine. doi.orgumtm.cz This stepwise approach allows for the systematic introduction of a wide range of functional groups onto the sulfonamide moiety, enabling a detailed exploration of the structure-activity relationships. For example, amide coupling with different acid chlorides has been used to synthesize a series of analogues with diverse functionalities. umtm.cz

Structure Activity Relationship Sar Studies of 2 Oxoindoline 5 Sulfonamide Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of 2-oxoindoline-5-sulfonamide derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic core, the C-3 position, and the sulfonamide moiety itself.

Substitutions on the indoline (B122111) ring, particularly at the C-5 sulfonamide position and the N-1 position, have a profound impact on target affinity and cellular activity.

The C-5 position is considered one of the most effective sites for interaction with the ATP-binding site of protein kinases. nih.gov Studies on (2-oxoindolin-3-ylidene)methylpyrrole derivatives have shown that changing the substituent at C-5 significantly affects the selectivity of cancer cell growth inhibition. For instance, a trifluoromethyl (CF₃) group at C-5 conferred cytotoxicity towards NCI-H460 and 786-O cancer cell lines, while a nitro (NO₂) group was toxic only to NCI-H460 cells. nih.gov In contrast, derivatives with hydroxyl (-OH) or sulfhydryl (-SH) groups at C-5 exhibited the highest potency and selectivity against VEGFR-2 and PDGFRβ in HCT116 cells. nih.gov The strategic placement of a methoxy (B1213986) (OCH₃) group at the 5-position of indole (B1671886) rings has also been a strategy in the rational design of new potential anticancer and antimalarial agents. acs.orgnih.gov

The N-1 position of the indoline ring is another critical point for modification. Research indicates that substituting the N-1 position with a methyl group can enhance cytotoxic activities significantly, in some cases by as much as 60-fold compared to the unsubstituted analogue. nih.gov In the context of carbonic anhydrase (CA) inhibition, introducing acyl groups at the N-1 position of the indoline-5-sulfonamide (B1311495) scaffold has yielded potent inhibitors of the tumor-associated isoforms CA IX and CA XII. nih.gov The nature of the acyl group is critical; a 3-chlorobenzoyl derivative was identified as one of the most potent inhibitors against both CA IX and CA XII. nih.gov Swapping this scaffold from an indane to an indoline core led to a notable increase in activity against cytosolic CA I and CA II isoforms. nih.gov The additional hydrogen bond capability of the N-1 amide group in 1-acylindoline-5-sulfonamides allows for novel interactions with enzyme active site residues, such as Gln92 in CA IX, highlighting the potential of this modification. nih.gov

| Position | Substituent | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| C-5 | -OH, -SH | VEGFR-2, PDGFRβ | Highest potency and selectivity in HCT116 cells. | nih.gov |

| C-5 | -CF₃ | Anticancer | Showed cytotoxicity to NCI-H460 and 786-O cells. | nih.gov |

| C-5 | -NO₂ | Anticancer | Toxic to NCI-H460 cells. | nih.gov |

| N-1 | -Methyl | Anticancer | Significantly enhanced cytotoxic activity. | nih.gov |

| N-1 | -Acyl (e.g., 3-chlorobenzoyl) | Carbonic Anhydrase IX & XII | Potent inhibition; allows for novel H-bonds in the active site. | nih.gov |

The C-3 position of the 2-oxoindoline ring is frequently modified, often with an exocyclic double bond connecting it to another chemical moiety, to modulate biological activity.

In the pursuit of Bruton's tyrosine kinase (BTK) inhibitors, SAR studies revealed that a cyclopentylidene group at the C-3 position is essential for biological activity in RAMOS lymphoma cells. nih.gov The introduction of substituted benzylidene moieties at this position has also been explored for developing anticancer agents. For example, a series of bromophenol derivatives linked at C-3 showed that the substitution pattern on the benzylidene ring was critical for activity. mdpi.com A compound featuring a 3,4-dihydroxybenzylidene group at C-3 exhibited notable cytotoxicity, which was further modulated by substitutions on the sulfonamide nitrogen. mdpi.com

The sulfonamide group (-SO₂NH₂) is a key pharmacophore, particularly for inhibitors of metalloenzymes like carbonic anhydrases (CAs), where it acts as a primary zinc-binding group. cu.edu.eg The deprotonated nitrogen atom of the sulfonamide coordinates to the Zn²⁺ ion within the enzyme's active site, which is a fundamental interaction for inhibition. cu.edu.egacs.org

Derivatization of this group, often termed the "tail approach," is a widely used strategy to enhance potency and achieve isoform selectivity. acs.orgtandfonline.com By attaching different chemical moieties to the sulfonamide nitrogen, it is possible to engage with amino acid residues further from the catalytic center, thereby discriminating between the active sites of different enzyme isoforms.

For instance, coupling the 2-oxoindoline-5-sulfonyl chloride intermediate with N-Boc piperazine (B1678402) was a key step in synthesizing novel BTK inhibitors. nih.gov In another study, N,N-dimethyl and N,N-diethyl substitutions on the sulfonamide were investigated. nih.gov The presence of the sulfonamide group itself is often considered crucial for cytotoxic activity. mdpi.com Further derivatization of the sulfonamide nitrogen, for example into a sulfonohydrazide (-SO₂NHNH-), has been shown in some cases to diminish anticancer activity, underscoring the specific structural requirements for this interaction. mdpi.com Attaching a 4-bromophenyl group to the sulfonamide nitrogen yielded compounds with potent anticancer effects, demonstrating the impact of aryl substitution at this position. mdpi.com

| Sulfonamide Derivative | Attached Moiety | Targeted Activity | Reference |

|---|---|---|---|

| N-(4-(N-Boc-piperazinyl))sulfamoyl | N-Boc Piperazine | BTK Inhibition | nih.gov |

| N,N-dimethylsulfamoyl | Two Methyl groups | VEGFR/PDGFR Inhibition | nih.gov |

| N-(4-bromophenyl)sulfamoyl | 4-Bromophenyl | Anticancer | mdpi.com |

| Primary Sulfonamide (-SO₂NH₂) | None (unsubstituted) | Carbonic Anhydrase Inhibition (Zinc Binding) | nih.govcu.edu.eg |

Effects of C-3 Position Modifications on Efficacy and Selectivity

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. nih.gov This method is instrumental in elucidating the SAR of this compound derivatives, guiding rational drug design, and predicting the activity of novel compounds. acs.orgnih.gov

Several QSAR studies have been successfully conducted on indole-sulfonamide derivatives to create predictive models for anticancer and antimalarial activities. acs.orgnih.gov In one such study, multiple linear regression (MLR) was used to construct five QSAR models that demonstrated acceptable predictive performance. acs.org These models revealed that key physicochemical properties governing the biological activities include mass, charge, polarizability, van der Waals volume, and electronegativity. nih.gov The models were then used to guide the structural modification of parent compounds to design a new set of derivatives with predicted activities. acs.orgnih.gov

Similarly, 2D-QSAR studies have been performed on isatin-based sulfonamide conjugates as carbonic anhydrase inhibitors. tandfonline.com These efforts resulted in validated models for the tumor-associated isoforms hCA IX and hCA XII, which elucidated the specific chemical descriptors that control inhibitory activity. tandfonline.com Such validated models serve as powerful tools for the future design and prediction of activity for new isatin-based derivatives. tandfonline.com The statistical robustness of these models is confirmed through various validation metrics, ensuring their reliability for in silico screening and lead optimization. acs.orgnih.gov

| Target Activity | Modeling Technique | Key Findings / Descriptors | Model Performance (Example) | Reference |

|---|---|---|---|---|

| Anticancer & Antimalarial | Multiple Linear Regression (MLR) | Mass, charge, polarizability, van der Waals volume, electronegativity are key properties. | Training set R = 0.6186–0.9488; Validation set R = 0.4242–0.9252 | acs.orgnih.gov |

| Carbonic Anhydrase Inhibition (hCA IX, hCA XII) | 2D-QSAR | Identified descriptors controlling activity against specific CA isoforms. | Led to validated models for predicting activity of new derivatives. | tandfonline.com |

Pharmacological Activities and Molecular Mechanisms of 2 Oxoindoline 5 Sulfonamide Derivatives

Anticancer Activities

Derivatives of 2-oxoindoline-5-sulfonamide have demonstrated a broad spectrum of anticancer activities, primarily by targeting key proteins that regulate cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

The oxindole (B195798) structure is a well-established "kinase inhibitor" scaffold. nih.gov Many derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. acs.org

Bruton's Tyrosine Kinase (BTK) is a cytoplasmic, non-receptor tyrosine kinase that is a crucial component of B-cell receptor signaling. nih.govnih.gov It is a validated therapeutic target for B-cell malignancies and various autoimmune disorders. nih.gov The inhibition of BTK disrupts B-cell development and signaling, which can lead to the death of malignant B-cells.

Researchers have designed and synthesized novel this compound derivatives as potent BTK inhibitors. nih.govchemrxiv.org These compounds have shown selective cytotoxicity against cancer cells with high BTK expression. For instance, a study focusing on new oxindole sulfonamide derivatives identified several compounds with significant activity against Burkitt's lymphoma RAMOS cells. nih.govchemrxiv.org Specifically, compound PID-4 was identified as a promising lead, demonstrating potent inhibition of BTK and its downstream signaling pathways. nih.gov These compounds often exhibit negligible off-target effects, showing minimal cytotoxicity in non-BTK expressing cancerous and non-cancerous cell lines. nih.govchemrxiv.org

| Compound | Cell Line | IC50 (µM) | Reference |

| PID-4 | RAMOS | 2.29 ± 0.52 | chemrxiv.org, nih.gov |

| PID-6 | RAMOS | 9.37 ± 2.47 | chemrxiv.org, nih.gov |

| PID-19 | RAMOS | 2.64 ± 0.88 | chemrxiv.org, nih.gov |

This table displays the half-maximal inhibitory concentration (IC50) values of select this compound derivatives against the BTK-positive RAMOS cell line.

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling pathways. nih.govresearchgate.net Consequently, inhibiting their respective receptors, VEGFR-2 and PDGFRβ, is a key strategy in anticancer therapy. nih.govnih.gov

The 2-oxoindoline scaffold is central to multi-targeted tyrosine kinase inhibitors like Sunitinib (B231) , which targets both VEGFR-2 and PDGFRβ. nih.govscirp.org Building on this, novel 2-oxoindole derivatives have been developed that show potent inhibitory activity against these kinases. For example, compound SU14813 is an orally active multi-targeted inhibitor that blocks VEGFR-2 and PDGFRβ with cellular IC50 values of 0.04 µmol/L and 0.02 µmol/L, respectively. scirp.org Further research has yielded derivatives like 6f and 9f , which displayed exceptional selectivity and potency against VEGFR-2 and PDGFRβ. nih.gov Compound 6f showed IC50 values of 7.49 nM for VEGFR-2 and 6.18 nM for PDGFRβ. nih.gov

| Compound | Kinase Target | IC50 | Reference |

| Sunitinib | PDGFRβ | 2.13 nM | nih.gov |

| VEGFR-2 | 78.46 nM | nih.gov | |

| SU14813 | PDGFRβ | 0.02 µmol/L | scirp.org |

| VEGFR-2 | 0.04 µmol/L | scirp.org | |

| 6f | PDGFRβ | 6.18 nM | nih.gov |

| VEGFR-2 | 7.49 nM | nih.gov | |

| 9f | PDGFRβ | 6.62 nM | nih.gov |

| VEGFR-2 | 22.21 nM | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values of various 2-oxoindoline derivatives against VEGFR-2 and PDGFRβ.

Aurora kinases are essential for regulating mitosis, and their overexpression is common in many human cancers. nih.govicr.ac.uk FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its activating mutations, particularly internal tandem duplications (FLT3-ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov

Several multi-kinase inhibitors based on the indolin-2-one structure target both Aurora kinases and FLT3. Sunitinib and SU14813 inhibit FLT3 at nanomolar concentrations. scirp.orgKW-2449 is another multi-kinase inhibitor with activity against FLT3 and Aurora A kinase. hematologyandoncology.net The dual inhibition of Aurora and FLT3 kinases is a promising strategy, especially in AML where resistance to FLT3-selective inhibitors can emerge. icr.ac.uk A novel dual inhibitor, CCT241736 , has been shown to overcome this resistance in AML cell lines. icr.ac.uk Furthermore, the multi-kinase inhibitor CG-806 (Luxeptinib) potently inhibits FLT3, BTK, and Aurora kinases, demonstrating profound anti-leukemia activity regardless of FLT3 mutation status.

| Compound | Kinase Target(s) | IC50 (FLT3) | Reference |

| SU14813 | VEGFR-2, PDGFRβ, FLT3 | 0.05 µmol/L | scirp.org |

| CG-806 (Luxeptinib) | FLT3-ITD, BTK, Aurora A | 0.82 nM | |

| KW-2449 | FLT3, ABL, Aurora A | Not Specified | hematologyandoncology.net |

This table highlights multi-kinase inhibitors with activity against FLT3 and Aurora kinases.

The this compound framework has also been utilized to develop inhibitors against other oncogenic kinases like Met and Src. The Met receptor tyrosine kinase and its ligand, HGF/SF, play a crucial role in tumor growth and invasion. aacrjournals.org Derivatives of 3-pyrrole indoline-2-ones with a sulfonamide substituent at the 5-position have yielded potent Met kinase inhibitors. aacrjournals.orgSU11274 was identified as a selective Met inhibitor with an IC50 of 0.01 µM. aacrjournals.org

The Src family of tyrosine kinases are non-receptor kinases that regulate key signaling pathways involved in cancer. scirp.orgSU6656 , an indolin-2-one derivative, is an inhibitor of the Src kinase family. scirp.org Additionally, a 3-[3-(dimethylaminopropyl)-4,5,6,7-tetrahydro-1H-indole-2-yl-methylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid methylamide was identified as a potent Src kinase inhibitor with an IC50 of 0.1 µM. researchgate.net

| Compound | Kinase Target | IC50 | Reference |

| SU11274 | Met | 0.01 µM | aacrjournals.org |

| SU6656 | Src family | Not Specified | scirp.org |

| 3-[3-(dimethylaminopropyl)-4,5,6,7-tetrahydro-1H-indole-2-yl-methylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid methylamide | Src | 0.1 µM | researchgate.net |

This table shows the inhibitory activity of 2-oxoindoline derivatives against Met and Src kinases.

Aurora A and FLT3 Kinase Inhibition

Carbonic Anhydrase (CA) Inhibition (hCA IX and hCA XII Selectivity)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com The transmembrane isoforms, human carbonic anhydrase IX (hCA IX) and XII (hCA XII), are overexpressed in many tumors in response to hypoxia. nih.gov Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. nih.gov

The sulfonamide group is a classic zinc-binding group, making sulfonamide-containing compounds, including 2-oxoindoline-5-sulfonamides, effective CA inhibitors. nih.govnih.gov Studies have shown that 1-acylated indoline-5-sulfonamides demonstrate potent inhibitory activity against the tumor-associated hCA IX and hCA XII. nih.gov For example, compound 4f , a 3-chlorobenzoyl derivative, was identified as one of the most potent inhibitors of both hCA IX and XII, with Ki values of 132.8 nM and 41.3 nM, respectively. nih.gov Notably, some derivatives show selectivity for the tumor-related isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.gov

| Compound | Isoform | Inhibition Constant (Ki) | Reference |

| 4f (3-chlorobenzoyl derivative) | hCA IX | 132.8 nM | nih.gov |

| hCA XII | 41.3 nM | nih.gov | |

| 4g (4-chloro derivative) | hCA XII | ~100 nM | nih.gov |

| 4h (3,4-dichloro derivative) | hCA XII | ~100 nM | nih.gov |

This table presents the inhibition constants (Ki) of select 1-acylated indoline-5-sulfonamide (B1311495) derivatives against tumor-associated carbonic anhydrase isoforms.

Cytochrome P450 Enzyme Inhibition (CYP1B1 and CYP19A1)

Derivatives of this compound have been identified as inhibitors of cytochrome P450 enzymes, specifically CYP1B1 and CYP19A1, which are significant in cancer research. dergipark.org.trdergipark.org.tr

One study focused on a series of sulfonamide-based 2-indolinone compounds and their inhibitory effects on human CYP1B1 and CYP19A1 (aromatase). dergipark.org.tr A particular derivative, the R2 trifluoromethoxy-substituted compound 7c, was found to be the most effective dual inhibitor, with an IC50 value of 0.97 μM for hCYP1B1 and 6.46 μM for hCYP19A1. dergipark.org.tr The inhibitory activity of compound 7c on the human recombinant CYP1B1 enzyme was shown to be dose-dependent. dergipark.org.tr

The crucial role of CYP1B1 in activating procarcinogens and the involvement of CYP19A1 in estrogen biosynthesis make them important targets in the therapy of hormone-dependent cancers. dergipark.org.trdergipark.org.tr The potential of these sulfonamide-based 2-indolinone derivatives as dual inhibitors suggests a promising avenue for therapeutic development in oncology. dergipark.org.tr Molecular docking studies have helped to understand the interactions between these compounds and the active sites of the enzymes, which corresponds with their inhibitory strength. dergipark.org.tr

Table 1: Inhibitory Activity of 2-Indolinone Derivative 7c

| Enzyme | IC50 Value |

|---|---|

| hCYP1B1 | 0.97 μM |

Induction of Programmed Cell Death and Autophagy Pathways

Research has shown that certain this compound derivatives can induce programmed cell death (apoptosis) and autophagy in cancer cells. nih.govnih.gov

A novel bromophenol derivative, BOS-93, which contains the this compound moiety, has been demonstrated to induce both apoptosis and autophagy in human A549 lung cancer cells. nih.govnih.gov The induction of apoptosis by BOS-93 was confirmed by the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), as well as an increased Bax/Bcl-2 ratio. nih.gov

Furthermore, BOS-93 was found to trigger autophagy in A549 cells, evidenced by the conversion of light chain 3 (LC3)-I to LC3-II and increased expression of beclin1 and autophagy-related gene 14. nih.gov The molecular mechanism behind these effects involves the deactivation of the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin (B549165) (PI3K/Akt/mTOR) signaling pathway and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov

Another bromophenol derivative, BOS-102, also demonstrated the ability to induce apoptosis in human A549 lung cancer cells. mdpi.comsemanticscholar.org This was characterized by the activation of caspase-3 and PARP, an increased Bax/Bcl-2 ratio, generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the release of cytochrome c from the mitochondria. mdpi.comsemanticscholar.org

Table 2: Effects of BOS-93 on Apoptosis and Autophagy Markers in A549 Cells

| Marker | Effect |

|---|---|

| Caspase-3 | Activated |

| PARP | Activated |

| Bax/Bcl-2 ratio | Increased |

| LC3-I to LC3-II Conversion | Observed |

| Beclin1 Expression | Increased |

Modulation of Cell Proliferation and Angiogenesis

Derivatives of this compound have been shown to modulate cell proliferation and angiogenesis, key processes in cancer progression. researchgate.netnih.gov

Studies on the bromophenol derivative BOS-93 revealed its ability to inhibit the proliferation of human A549 lung cancer cells and suppress tumor growth in xenograft models. nih.govnih.gov BOS-93 was also found to arrest the cell cycle at the G0/G1 phase. nih.gov Another derivative, BOS-102, also significantly inhibited cell proliferation in A549 cells and induced G0/G1 cell cycle arrest by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.comsemanticscholar.org

In the context of angiogenesis, a study on a bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol derivative, showed significant inhibition of the proliferation of human umbilical vein endothelial cells (HUVEC), which is a critical step in angiogenesis. researchgate.net Indoline-5-sulfonamides have also been investigated for their antiproliferative activity, with some compounds showing inhibitory effects on cancer cell lines under both normal and hypoxic conditions. For instance, one derivative demonstrated a two-fold higher activity in suppressing the growth of MCF7 cells under hypoxia. nih.gov

Antiviral Activities

Recent studies have highlighted the potential of this compound derivatives as antiviral agents.

Inhibition of Respiratory Syncytial Virus (RSV) Replication

A study evaluating 2-indolinone-based N-(3-sulfamoylphenyl)hydrazinecarbothioamides and N-(4-sulfamoylphenyl)hydrazinecarbothioamides found that some of these compounds displayed selective and non-toxic antiviral activities against Respiratory Syncytial Virus (RSV). researchgate.net The research indicated that substitutions at the indole (B1671886) ring, particularly with halogens, enhanced the anti-RSV activities. researchgate.net Specifically, compounds with a 3-sulfonamide substitution were generally more effective against RSV than those with a 4-sulfonamide substitution. researchgate.net

Inhibition of Yellow Fever Virus (YFV) Replication

The same study that investigated anti-RSV activity also assessed the efficacy of these 2-indolinone derivatives against Yellow Fever Virus (YFV). researchgate.net The results showed that certain compounds were effective against YFV. researchgate.net Notably, compounds with a 1-benzyl and 5-halogen or nitro-substitution were identified as the most potent against this virus. researchgate.net Similar to the findings for RSV, derivatives with a 3-sulfonamide substitution were generally more effective than their 4-sulfonamide counterparts. researchgate.net

Broad-Spectrum Antiviral Potential

The this compound scaffold is part of a broader class of sulfonamides that have shown potential against a wide range of viruses. mdpi.com The versatility of the sulfonamide group, often combined with various heterocyclic structures, allows for the synthesis of compounds with diverse biological activities. mdpi.com Research into sulfonamide derivatives has demonstrated their potential to inhibit various viruses, including enteroviruses and flaviviruses, suggesting a basis for developing broad-spectrum antiviral drugs. mdpi.commdpi.com The adaptability of the 2-oxoindoline core, as seen in its derivatives' activity against both RNA and DNA viruses, underscores its potential in the ongoing search for new antiviral therapies. researchgate.netmdpi.com

Antioxidant Properties

Mechanisms of Antioxidant Action

The antioxidant effects of these derivatives are attributed to several mechanisms, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of enzymes like 15-lipoxygenase (15-LOX).

Nrf2 Activation:

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. nih.govmdpi.com In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to stabilize, accumulate, and move to the nucleus. mdpi.com Once in the nucleus, Nrf2 activates the transcription of numerous antioxidant and detoxifying genes. mdpi.comfrontiersin.org

Some sulfonamide derivatives have been shown to activate the Nrf2 pathway, enhancing the cell's ability to counteract oxidative damage. researchgate.netsemanticscholar.org For instance, certain caffeic acid sulfonamide derivatives have been reported to increase the mRNA expression of Nrf2 and its target genes in cells under oxidative stress. semanticscholar.org This activation leads to an increased synthesis of antioxidant enzymes such as catalase, superoxide-dismutase, and glutathione (B108866) peroxidases. frontiersin.org While the precise mechanism of Nrf2 activation by all sulfonamide derivatives is not fully elucidated, their ability to modulate this critical pathway underscores their potential as therapeutic agents for oxidative stress-mediated diseases. researchgate.net

15-Lipoxygenase (15-LOX) Inhibition:

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of pro-inflammatory mediators. nih.gov The 15-LOX isoform, in particular, has been implicated in the pathogenesis of various inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders like Alzheimer's disease. nih.govsemanticscholar.org Consequently, inhibiting 15-LOX is a recognized therapeutic strategy. semanticscholar.org

Several this compound derivatives have been identified as potent inhibitors of 15-LOX. nih.govmdpi.comnih.gov For example, a series of novel 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their antioxidant and 15-LOX inhibitory activity. nih.govmdpi.comnih.gov Compounds incorporating thiosemicarbazone, pyridone, aminopyridine, and thiazole (B1198619) moieties demonstrated significant radical scavenging activity and notable inhibition of 15-LOX. nih.gov Molecular docking studies have further supported these findings, illustrating how these derivatives can effectively bind to the active site of the human 15-LOX enzyme. mdpi.comnih.gov

Other Investigated Biological Activities

Beyond their antioxidant effects, this compound derivatives have been investigated for a range of other biological activities, highlighting their versatility as a scaffold in drug discovery.

Antimicrobial and Antibacterial Effects

The sulfonamide functional group is historically significant for its antimicrobial properties. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against various microbial and bacterial strains. impactfactor.orgasianpubs.orgmdpi.com

Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. ajchem-b.com For instance, a series of 1,5-disubstituted indolin-2-one derivatives containing sulfonamides were tested against Staphylococcus aureus (Gram-positive) and Proteus vulgaris (Gram-negative). asianpubs.orgasianpubs.org Several of these compounds exhibited promising antibacterial potency, with some showing notable zones of inhibition against S. aureus. asianpubs.orgasianpubs.orgresearchgate.net Other studies have reported moderate activity against Escherichia coli. impactfactor.org

The mechanism of antibacterial action for sulfonamides generally involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov By acting as competitive inhibitors of para-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor to essential components for bacterial growth. impactfactor.org

Below is a table summarizing the antimicrobial activity of selected this compound derivatives:

Antimicrobial Activity of Selected this compound Derivatives| Compound Series | Target Microbe(s) | Observed Effect |

|---|---|---|

| 1,5-Disubstituted indolin-2-ones | S. aureus, P. vulgaris | Promising antibacterial potency, with some compounds showing notable inhibition against S. aureus. asianpubs.orgasianpubs.orgresearchgate.net |

| Sulfonamide derivatives | E. coli, S. aureus | Some derivatives showed moderate activity against E. coli but no activity against S. aureus. impactfactor.org |

| Thienopyrimidine-sulfonamide hybrids | S. aureus, E. coli | Mild antibacterial activity observed. mdpi.com |

Anti-inflammatory Applications

The anti-inflammatory potential of this compound derivatives is another area of active investigation. nih.govajchem-b.comnih.gov The structural core of these compounds is related to known anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govacs.org

Derivatives of oxindole have been shown to possess potent inhibitory activity against COX and 5-LOX enzymes. nih.gov For example, the well-known oxindole derivative, Tenidap, was effective in treating rheumatoid arthritis. nih.gov Newer synthesized derivatives have shown dual inhibitory activity against both COX-2 and 5-LOX. nih.gov By inhibiting these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. ajchem-b.comfrontiersin.org

Research on novel indole-2-one and 7-aza-2-oxindole derivatives has demonstrated their ability to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells stimulated by lipopolysaccharide (LPS). nih.gov Certain derivatives also showed significant protection against LPS-induced septic death in animal models, indicating their potential for treating acute inflammatory diseases. nih.gov

The following table presents findings on the anti-inflammatory activity of some this compound derivatives:

Anti-inflammatory Activity of Selected this compound Derivatives| Compound Series | Target/Assay | Key Findings |

|---|---|---|

| Oxindole-esters and imines | COX-1, COX-2, 5-LOX inhibition | Some compounds showed potent dual inhibitory activity and significant in vivo anti-inflammatory effects. nih.gov |

| Indole-2-one and 7-aza-2-oxindole derivatives | LPS-stimulated TNF-α and IL-6 release in macrophages | Several compounds inhibited cytokine release; one derivative showed significant protection in a mouse model of sepsis. nih.gov |

| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 inhibition | Certain derivatives exhibited good COX-2 inhibitory activities. mdpi.com |

Acetylcholinesterase Inhibition (Relevance to Neurodegenerative Diseases)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. researchgate.netdergipark.org.tr Several this compound and related indole-based sulfonamide derivatives have been synthesized and evaluated for their AChE inhibitory activity. researchgate.netresearchgate.netnih.gov

Studies have shown that these compounds can exhibit potent inhibition of both AChE and, in some cases, butyrylcholinesterase (BChE). researchgate.netnih.gov For instance, a series of indole-based sulfonamide derivatives displayed IC50 values in the micromolar range against AChE and BChE. nih.gov Some sulfanoquinoxaline-2,3-dione hydrazone derivatives were also found to be selective inhibitors of these enzymes. amazonaws.com

The 2-oxoindoline scaffold is considered a key structure for this inhibitory activity. nih.gov Molecular modeling studies suggest that these derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which can also interfere with the aggregation of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease. researchgate.netnih.gov

The table below summarizes the acetylcholinesterase inhibitory activity of relevant derivatives:

Acetylcholinesterase (AChE) Inhibitory Activity of Selected Derivatives| Compound Series | Enzyme(s) Targeted | Inhibitory Potency (IC50) |

|---|---|---|

| Indole-based sulfonamide derivatives | AChE, BChE | 0.15–32.10 μM (AChE), 0.20–37.30 μM (BChE) nih.gov |

| Oxoisoindoline derivatives | AChE, BChE, MAO-A, MAO-B | 0.35 μM (AChE), 0.46 μM (BChE) for the most promising hybrid researchgate.net |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives | AChE | 0.88 μM for the most active compound nih.gov |

| 2-Oxoindoline derivatives with p-Toluenesulfonamide moiety | AChE, BChE | Micromolar levels of inhibition nih.gov |

Computational Approaches in the Design and Optimization of 2 Oxoindoline 5 Sulfonamide Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of 2-oxoindoline-5-sulfonamide derivatives and elucidating the key intermolecular interactions that govern their biological activity.

Research into inhibitors for Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies, has extensively utilized molecular docking. chemrxiv.org In one such study, a series of 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-5-sulfonamide analogues were docked into the ATP-binding site of BTK (PDB ID: 5P9J). chemrxiv.org The predicted binding energies for these compounds ranged from -7.9 to -10.8 kcal/mol. chemrxiv.org Notably, the most promising derivatives, such as PID-4, PID-6, and PID-19, demonstrated binding energies comparable to the established inhibitor ibrutinib. chemrxiv.org Docking analysis revealed that these ligands form crucial hydrogen bonds with key amino acid residues like Met 377 and Glu 375 within the kinase's active site. chemrxiv.org

Similarly, in the development of inhibitors for Tousled-like kinase 2 (TLK2), docking studies provided critical insights into structure-activity relationships (SAR). nih.gov Using the TLK2 crystal structure (PDB: 5O0Y), researchers docked a series of analogues, including N,N-dimethyl-2-oxoindoline-5-sulfonamide. nih.gov The docking simulations, performed with the Schrödinger suite, helped explain why certain substitutions on the oxindole (B195798) core led to significant changes in potency. nih.gov For instance, the model could rationalize the reduced activity of a derivative with a bulky 3,5-dimethylpyrrole group due to a steric clash in the binding pocket. nih.gov

Docking studies have also guided the design of inhibitors for other targets, such as the retinoic acid receptor-related orphan receptor γ (RORγ). googleapis.com For this target, the crystal structure of the RORγ ligand-binding domain (PDB code: 4QMO) was used as the reference for docking this compound derivatives to predict their binding modes. googleapis.com

| Compound Series | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| PID-4, PID-6, PID-19 | Bruton's Tyrosine Kinase (BTK) | 5P9J | -10.3 to -10.8 | Met 377, Glu 375 | chemrxiv.org |

| SU9516 Analogues | Tousled-like Kinase 2 (TLK2) | 5O0Y | Not specified | Not specified | nih.gov |

| RORγ Inhibitors | RORγ Ligand Binding Domain | 4QMO | Not specified | Not specified | googleapis.com |

| Anti-tubercular Agents | DprE1 | 4NCR | Not specified | Not specified | researchgate.net |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are crucial for validating docking poses and understanding the conformational changes that both the ligand and protein may undergo upon binding.

In the pursuit of novel BTK inhibitors, MD simulations were performed for 20 nanoseconds to confirm the stability of the most promising this compound derivative, compound 9g, within the BTK binding pocket. researchgate.net This analysis supported the docking results, indicating that the predicted binding mode was stable and maintained its key interactions throughout the simulation. researchgate.net

Likewise, MD simulations were employed to study RORγ inhibitors based on the this compound scaffold. googleapis.comgoogle.com Using the AMBER 14 program, simulations were run starting from the coordinates obtained in the docking studies. googleapis.comgoogle.com These simulations help to assign protonation states and refine the orientation of residues, providing a more accurate model of the ligand-receptor complex and its dynamic behavior. google.com This level of analysis is critical for ensuring that the designed molecule can maintain a stable, low-energy conformation within the target's binding site, a key characteristic of an effective drug.

Virtual Screening Techniques for Hit Identification

Virtual screening is a powerful computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active molecules.

Structure-based virtual screening (SBVS) has been utilized to identify inhibitors of c-Yes kinase, an attractive target for cancer drug design. researchgate.net By screening compound libraries against the structure of the c-Yes kinase domain, researchers can prioritize molecules with a high predicted binding affinity for synthesis and biological testing. researchgate.net The this compound core is a relevant scaffold in such screening campaigns aimed at discovering novel kinase inhibitors.

Virtual screening played a role in identifying initial hits against TLK2. nih.gov A screening of literature inhibitors built on the oxindole scaffold, including compounds like sunitinib (B231) and toceranib, revealed consistent low micromolar activity against TLK2. nih.gov This data provided the confidence to use the 2-oxoindoline core as a foundational template for developing more potent and selective inhibitors. nih.gov

Ligand-Based and Structure-Based Drug Design Strategies

The development of optimized this compound analogues often employs a combination of ligand-based and structure-based drug design strategies. Structure-based design leverages the 3D structural information of the target protein, typically from X-ray crystallography or docking studies, to design molecules that fit precisely into the binding site. Ligand-based design relies on the knowledge of other molecules that bind to the target, using SAR to guide the design of new compounds.

The optimization of TLK2 inhibitors is a clear example of these combined strategies. nih.gov After identifying initial hits, researchers synthesized a series of analogues by performing Knoevenagel condensation on various substituted oxindoles, including those with the 5-sulfonamide group. nih.gov The biological activity of these new compounds was then rationalized using the molecular docking models (a structure-based approach). nih.gov For example, the docking results explained the observed drop in potency when certain substitutions were made, guiding the next round of chemical synthesis toward more effective designs. nih.gov

Similarly, the design of novel BTK inhibitors involved a rational, structure-based approach. chemrxiv.orgresearchgate.net Starting with the this compound core, researchers designed and synthesized a series of new derivatives. chemrxiv.orgresearchgate.net The selection of which derivatives to synthesize was guided by pharmacophore modeling and docking studies, which predicted favorable interactions within the BTK active site. researchgate.net This strategy led to the identification of potent inhibitors with significant cytotoxic effects on specific cancer cell lines. researchgate.net The synthesis of anti-tubercular agents targeting the DprE1 protein also involved a molecular docking technique to identify essential interactions and guide the design of novel hit molecules based on the this compound scaffold. researchgate.net

Preclinical Pharmacological Evaluation of 2 Oxoindoline 5 Sulfonamide Derivatives

In Vitro Biological Assessment

The initial stages of drug discovery for 2-oxoindoline-5-sulfonamide derivatives involve a comprehensive in vitro evaluation to determine their biological activity. This typically includes assessing their effects on cancer cell lines, their ability to inhibit specific enzymes, and their potential as antiviral agents.

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

A primary area of investigation for this compound derivatives is their potential as anticancer agents. Researchers utilize a variety of human cancer cell lines to screen these compounds for cytotoxic (cell-killing) and antiproliferative (inhibition of cell growth) effects. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a key metric in these assays.

Studies have shown that these derivatives exhibit a broad range of cytotoxic activities against various cancer cell lines. For instance, a series of novel oxindole (B195798) sulfonamide derivatives demonstrated selective inhibition of Burkitt's lymphoma RAMOS cells, with some compounds like PID-4 and PID-19 showing potent activity with IC50 values of 2.29 ± 0.52 µM and 2.64 ± 0.88 µM, respectively. researchgate.netchemrxiv.org These compounds showed minimal to no cytotoxicity in non-BTK (Bruton's tyrosine kinase) expressing cancer and non-cancerous cell lines, highlighting their selectivity. researchgate.netchemrxiv.org

Further research into indole-sulfonamide derivatives revealed that the nature of substituents significantly influences their cytotoxic profiles. acs.org For example, bisindoles with a hydroxyl group generally exhibited improved cytotoxic activities against cell lines such as HepG2, A549, and MOLT-3. acs.org Specifically, compound 30 , a bisindole with a 4-trifluoromethyl substituent, was found to be the most potent against the HepG2 cell line with an IC50 of 7.37 µM. acs.org In another study, isatin (B1672199) sulfonamide derivatives were tested against HepG2 and Huh7 hepatocellular carcinoma cell lines, with compound 3a showing a notable IC50 of 16.8 µM on HepG2 cells. mdpi.com

The antiproliferative activity of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin (B1662922) and etoposide. acs.orgmdpi.com For example, several hydroxyl-containing bisindoles showed more potent anticancer effects against HepG2 cells than etoposide. acs.org

Table 1: In Vitro Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| PID-4 | RAMOS | 2.29 ± 0.52 | researchgate.netchemrxiv.org |

| PID-6 | RAMOS | 9.37 ± 2.47 | chemrxiv.org |

| PID-19 | RAMOS | 2.64 ± 0.88 | researchgate.netchemrxiv.org |

| Compound 30 | HepG2 | 7.37 | acs.org |

| Compound 3a | HepG2 | 16.8 | mdpi.com |

| Compound 4b | HepG2 | 44.7 | mdpi.com |

| Compound 4c | HepG2 | 39.7 | mdpi.com |

| Compound 6f | T47D | 5.45 ± 0.24 | tandfonline.com |

| Compound 11b | T47D | 1.83 - 10.40 | tandfonline.com |

| Compound 12b | T47D | 1.83 - 10.40 | tandfonline.com |

| Compound 4 | HepG-2 | 12.53 ± 0.51 | nih.gov |

| Compound 7 | HepG-2 | 8.39 - 16.90 | nih.gov |

| Compound 9 | HepG-2 | 8.39 - 16.90 | nih.gov |

| Compound 4 | MCF-7 | 19.57 ± 1.10 | nih.gov |

| Compound 7 | MCF-7 | 19.57 - 21.15 | nih.gov |

| Compound 9 | MCF-7 | 19.57 - 21.15 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Enzyme Inhibition Assays for Specific Targets

The mechanism of action for many this compound derivatives involves the inhibition of specific enzymes that are crucial for cell signaling and survival. Key targets include various protein kinases and carbonic anhydrases.

Kinase Inhibition:

A significant number of derivatives have been designed and evaluated as inhibitors of protein kinases, which are often dysregulated in cancer. Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, is a prominent target. researchgate.netchemrxiv.orgacs.org Compounds like PID-4 have been shown to effectively inhibit the phosphorylation of BTK in RAMOS cells. researchgate.net The oxindole scaffold is known to be a valuable starting point for developing inhibitors of various kinases, including VEGFR-2 and PDGFRβ, which are important for tumor angiogenesis. Sunitinib (B231), an approved anticancer drug, features the 3-methylene indolin-2-one scaffold with a sulfonyl group. nih.gov

Other kinases targeted by this class of compounds include receptor tyrosine kinases (RTKs) like Met, VEGFR-1, VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ, Kit, Flt-3, and CSF-1R. acs.orgnih.gov For instance, isatin-based sulphonamides have been investigated as potent VEGFR-2 inhibitors. tandfonline.com Compound 12b from this series was the most potent, with an IC50 of 23.10 nM against VEGFR-2. tandfonline.com

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in pH regulation and are implicated in tumorigenesis. tandfonline.comnih.govnih.gov Certain this compound derivatives have been synthesized and tested for their ability to inhibit various CA isoforms, including the tumor-associated CA IX and CA XII. nih.govnih.gov

One study reported a series of isatin N-phenylacetamide based sulphonamides as inhibitors of human carbonic anhydrase isoforms. The indole-2,3-dione derivative 2h was a particularly effective inhibitor of hCA I and hCA II, with Ki values of 45.10 nM and 5.87 nM, respectively. nih.govtandfonline.com It also showed significant inhibition of the tumor-associated hCA XII. nih.govtandfonline.com Another study on indoline-5-sulfonamides found that these compounds could inhibit CA IX and CA XII with Ki values up to 132.8 nM and 41.3 nM, respectively. nih.gov

Table 2: Enzyme Inhibition Activity of this compound Derivatives

| Compound | Target Enzyme | Inhibition (IC50/Ki) | Reference |

|---|---|---|---|

| PID-4 | BTK | - (Inhibits phosphorylation) | researchgate.net |

| SU1127412 | Met/Src | - | |

| Compound 12b | VEGFR-2 | 23.10 nM (IC50) | tandfonline.com |

| Compound 11c | VEGFR-2 | 30.10 nM (IC50) | tandfonline.com |

| Compound 2h | hCA I | 45.10 nM (Ki) | nih.govtandfonline.com |

| Compound 2h | hCA II | 5.87 nM (Ki) | nih.govtandfonline.com |

| Compound 2h | hCA XII | 7.91 nM (Ki) | nih.govtandfonline.com |

| 1-Acylated indoline-5-sulfonamides | CA IX | up to 132.8 nM (Ki) | nih.gov |

| 1-Acylated indoline-5-sulfonamides | CA XII | up to 41.3 nM (Ki) | nih.gov |

| Compound 7 | VEGFR-2 | 1.33 µM (IC50) | nih.gov |

| Compound 9 | VEGFR-2 | 0.38 µM (IC50) | nih.gov |

| Compound 7 | hCA IX | 66 nM (IC50) | nih.gov |

| Compound 9 | hCA IX | 40 nM (IC50) | nih.gov |

| Compound 7 | hCA XII | 7.6 nM (IC50) | nih.gov |

| Compound 9 | hCA XII | 3.2 nM (IC50) | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Antiviral Activity Evaluation in Cell Cultures

In addition to their anticancer properties, this compound derivatives have been explored for their potential as antiviral agents. Cell culture-based assays are employed to assess the ability of these compounds to inhibit the replication of various viruses.

Research has indicated that some derivatives exhibit activity against Dengue virus (DENV). In vitro studies have shown that certain compounds can reduce the production of viral antigens in DENV-infected cells. A series of thiazole-linked Oxindole-5-Sulfonamide (OSA) derivatives were specifically designed as inhibitors of the Dengue virus RNA-dependent RNA polymerase (RdRp). nih.gov From this series, OSA-15 was identified as a hit compound. Further optimization led to the synthesis of OSA-15-17-DM, which showed improved efficacy and low cytotoxicity. nih.gov The EC50 of OSA-15-17-DM against all serotypes of the Dengue virus was in the low micromolar range. nih.gov

Derivatives of 2-oxoindoline have also been investigated for activity against other viruses, such as HIV. nih.gov While a comprehensive structure-activity relationship is still being established, these initial findings suggest that the this compound scaffold holds promise for the development of novel antiviral therapeutics.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo studies using animal models. These studies are critical for assessing the therapeutic efficacy and potential of these compounds in a living organism.

Anticancer Xenograft Models

To evaluate the in vivo anticancer activity of these compounds, human cancer cells are often implanted into immunocompromised mice, creating what is known as a xenograft model. The ability of the test compounds to inhibit tumor growth in these models provides a strong indication of their potential clinical utility.

While specific in vivo data for many this compound derivatives is still emerging, the established anticancer activity of related compounds like sunitinib, which contains the 3-methylene indolin-2-one scaffold, underscores the potential of this chemical class. nih.gov Sunitinib has been approved for the treatment of gastrointestinal stromal cancers and renal cell carcinoma. nih.gov Furthermore, derivatives such as PHA665752, which also contain a 3-methylene indolin-2-one scaffold with a sulfonyl group, have entered preclinical and clinical studies for their anticancer activity. nih.gov These examples provide a strong rationale for the continued investigation of novel this compound derivatives in anticancer xenograft models.

Antiviral Infection Models

To assess the in vivo antiviral efficacy of this compound derivatives, animal models of viral infection are utilized. These models allow researchers to evaluate the ability of the compounds to reduce viral load and alleviate disease symptoms. For example, to test the efficacy of dithioacetal derivatives containing a sulfonamide moiety against the Tobacco Mosaic Virus (TMV), in vivo antiviral activities were assessed by measuring curative, protective, and inactivation activities. acs.org Compounds Y14, Y18, and Y21 showed promising results, with half-maximal effective concentrations (EC50) that were higher than the control agents. acs.org

As research into the antiviral properties of this compound derivatives continues, it is anticipated that more compounds will be evaluated in relevant animal infection models to determine their therapeutic potential against a range of viral pathogens.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations for Derivatives

The preclinical evaluation of pharmacokinetic properties is a critical step in the development of novel therapeutic agents. For derivatives of this compound, understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) from the body, as well as their resulting bioavailability, is essential for predicting their potential clinical utility. These studies help to identify candidates with favorable drug-like properties suitable for further development.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME profile of a drug candidate provides crucial insights into its disposition within a biological system. sygnaturediscovery.com Early-stage drug discovery often employs a combination of in silico (computational) and in vitro assays to predict these properties, allowing for the efficient screening and optimization of chemical series. sygnaturediscovery.comselvita.com Standard in vitro ADME assays include evaluations of metabolic stability in liver microsomes or hepatocytes, permeability assessments using cell lines like Caco-2, and plasma protein binding studies. nih.govcriver.com

In silico modeling is a common first step. For a series of novel 5-substituted oxindole derivatives designed as Bruton's tyrosine kinase (BTK) inhibitors, computational ADME properties were predicted. nih.gov Studies indicated that these compounds generally exhibited favorable ADME characteristics, a key factor in their selection for synthesis and further biological testing. nih.govresearchgate.net

The investigation into 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives also included the synthesis of compounds bearing the this compound moiety, such as N,N-diethyl-2-oxoindoline-5-sulfonamide and N,N-bis(2-chloroethyl)-2-oxoindoline-5-sulfonamide. nih.gov The satisfactory results from preliminary pharmacokinetic studies of related derivatives underscore the viability of this scaffold. nih.gov

| Compound | Assay | Result | Reference |

|---|---|---|---|

| EPZ031686 | Caco-2 Permeability | Active efflux observed (Efflux Ratio: 41) | nih.gov |

| EPZ030456 | Caco-2 Permeability | Active efflux observed (Efflux Ratio: 104) | nih.gov |

| EPZ031686 | Mouse Plasma Protein Binding | Free Fraction: 0.53 ± 0.12 | nih.gov |

| EPZ030456 | Mouse Plasma Protein Binding | Free Fraction: 0.32 ± 0.035 | nih.gov |

| Novel BTK Inhibitors (e.g., 9a-9j) | In Silico ADME Prediction | Generally favorable ADME properties reported | nih.gov |

Evaluation of Bioavailability

Oral bioavailability (F%) is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches systemic circulation. It is a critical determinant of a drug's potential for oral administration.

Pharmacokinetic studies in CD-1 mice were performed for the SMYD3 inhibitor EPZ031686, involving both intravenous (i.v.) and oral (p.o.) administration. nih.gov The compound exhibited good bioavailability after oral dosing. nih.govresearchgate.net Following a 1 mg/kg intravenous bolus, EPZ031686 showed a clearance (CL) of 5.3 ± 1.6 mL/min/kg and a volume of distribution at steady state (Vss) of 2.3 ± 0.29 L/kg. researchgate.net The resulting terminal half-life (t½) was 1.7 ± 0.13 hours. researchgate.net When administered orally, the compound demonstrated dose-dependent exposure, with bioavailability calculated to be 68% at a 5 mg/kg dose and 36% at a 50 mg/kg dose. nih.gov These findings established EPZ031686 as a suitable tool compound for in vivo target validation studies. nih.govresearchgate.net

Similarly, preliminary pharmacokinetic evaluations of other derivatives have shown promise. Two 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, compounds 14 (C(5)-OH) and 15 (C(5)-SH), which are structurally related to the sulfonamide series, yielded satisfactory results in initial pharmacokinetic studies, suggesting that the core scaffold is amenable to producing compounds with favorable in vivo properties. nih.gov Another related indolinone derivative, SU14813, a multi-targeted tyrosine kinase inhibitor, was reported to have an oral bioavailability of 40% in preclinical studies in mice. scirp.org

| Parameter | 1 mg/kg i.v. | 5 mg/kg p.o. | 50 mg/kg p.o. | Reference |

|---|---|---|---|---|

| CL (mL/min/kg) | 5.3 ± 1.6 | - | - | researchgate.net |

| Vss (L/kg) | 2.3 ± 0.29 | - | - | researchgate.net |

| t½ (h) | 1.7 ± 0.13 | - | - | researchgate.net |

| Bioavailability (F%) | - | 68 | 36 | nih.gov |

Data are expressed as mean ± SD, n=3. nih.gov

Future Directions and Therapeutic Potential of 2 Oxoindoline 5 Sulfonamide Research

Development of Novel Multi-Targeted Agents

A significant trend in modern drug discovery is the shift towards multi-targeted agents, which can offer improved efficacy and a better response to drug resistance compared to highly specific single-target drugs. The 2-oxoindoline core is exceptionally well-suited for this approach. Derivatives have been successfully designed to inhibit multiple receptor tyrosine kinases (RTKs) involved in cancer progression, such as vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit. acs.orgscirp.org

| Derivative/Drug | Primary Targets | Therapeutic Area |

| Sunitinib (B231) | VEGFR, PDGFR, c-Kit, FLT3, RET, CSF1R | Cancer (Renal Cell Carcinoma, GIST) acs.orgscirp.org |

| SU11274 | Met Tyrosine Kinase | Cancer scirp.orgnih.gov |

| SU14813 | VEGFR-1/-2/-3, PDGFR-α/β, c-Kit, FLT3 | Cancer scirp.org |

| SU6668 | VEGFR, PDGFRβ, FGFR1 | Cancer scirp.org |

| Acylureidoindolin-2-one Derivatives | Aurora B, Flt3 | Acute Myeloid Leukemia cancertreatmentjournal.com |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating the discovery and optimization of 2-oxoindoline-5-sulfonamide derivatives. In the future, this integration will become even more critical for designing compounds with high precision and favorable drug-like properties.

Advanced computational methods are being employed at every stage of the drug discovery pipeline. nih.gov

Structure-Based Drug Design (SBDD): Molecular docking is routinely used to predict how derivatives bind to their target proteins, such as Bruton's tyrosine kinase (BTK), and to understand key interactions that drive potency. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding interaction over time. acs.orgresearchgate.net

Pharmacophore Modeling: This approach helps identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new compounds. acs.orgresearchgate.net

ADMET Prediction: In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds, allowing researchers to prioritize candidates with better pharmacokinetic properties early in the process. researchgate.netresearchgate.net

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, helping to predict their reactivity and optimize their structure.

These computational predictions are then validated and refined through experimental assays. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds, saving considerable time and resources. bohrium.com

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicts binding modes and energies; identifies key amino acid interactions. researchgate.netbohrium.com |

| Molecular Dynamics | Assesses the stability of the compound within the target's binding pocket. acs.orgresearchgate.net |

| Pharmacophore Modeling | Identifies essential structural features for rational design of new derivatives. acs.orgresearchgate.net |

| ADMET Screening | Predicts physicochemical and pharmacokinetic properties to filter out unfavorable compounds. researchgate.netresearchgate.net |

| DFT Calculations | Optimizes molecular geometry and predicts chemical reactivity. |

Exploration of New Therapeutic Indications

While the primary focus for this compound derivatives has been oncology, the diverse biological activities of this scaffold open the door to new therapeutic applications. ajchem-b.com A particularly promising area is the treatment of autoimmune disorders and inflammation. researchgate.netnih.gov

This potential is largely linked to the inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase critical for B-cell development, differentiation, and signaling. chemrxiv.orgnih.gov Since overactive B-cell signaling is a hallmark of many autoimmune diseases, potent and selective BTK inhibitors derived from the this compound core are being investigated as treatments for conditions like rheumatoid arthritis and B-cell malignancies. researchgate.netnih.gov

Furthermore, the broader indole (B1671886) scaffold, of which 2-oxoindoline is a part, has been explored for other indications. Research into indole derivatives has revealed potential anti-tubercular activity, suggesting that specifically designed 2-oxoindoline-5-sulfonamides could be developed to combat infectious diseases like tuberculosis. nih.gov The general biological activity of sulfonamides against various pathogens and their role as enzyme inhibitors could inspire the exploration of derivatives for antiviral or antiprotozoal applications. ajchem-b.comimpactfactor.org

Strategies for Enhancing Efficacy and Selectivity of Derivatives

A key goal in future research is to refine the structure of this compound derivatives to maximize their therapeutic efficacy while minimizing off-target effects. Several sophisticated chemical strategies are being employed to achieve this.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how specific structural modifications affect a compound's activity. For example, modifying the C(5) position of the oxindole (B195798) ring by linking alkyl or aromatic groups via sulfonamide or amide bonds can introduce additional hydrogen bonding interactions with the target protein, thereby enhancing potency. cancertreatmentjournal.com

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological profile. However, this is not always successful; for instance, replacing C(5)-halogens with a trifluoromethyl (CF3) group did not improve inhibitory activity against VEGFR-2 and PDGFRβ in one study. cancertreatmentjournal.com

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create a single molecule with dual or synergistic activity. chemrxiv.orgnih.gov Incorporating moieties like pyrrole (B145914), oxadiazole, or thiazole (B1198619) has been shown to produce potent growth inhibitory activity against various cancer cells. nih.govresearchgate.net

Targeting Specific Subpockets: For enzymes like carbonic anhydrases, a "three-tails approach" has been proposed for sulfonamides. This strategy involves designing inhibitors with multiple substituent "tails" that can interact with distinct subpockets at the rim of the active site, leading to improved isoform selectivity. acs.org This concept could be adapted for kinase inhibitors to achieve greater selectivity among closely related family members.

These strategies, guided by computational insights, will enable the rational design of next-generation this compound derivatives with superior therapeutic profiles.

Q & A

Q. What are the recommended protocols for synthesizing 2-Oxoindoline-5-sulfonamide, and how can purity be validated?

Methodological Answer: Synthesis typically begins with sulfonyl chloride precursors (e.g., 2-Oxoindoline-5-sulfonyl chloride, CAS 199328-31-9) via nucleophilic substitution with ammonia or amines . Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under inert gas to prevent hydrolysis of the sulfonyl chloride intermediate.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/isopropanol mixtures .

- Purity validation :

Q. Table 1: Physicochemical Properties of this compound Derivatives

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | CHNOS | |

| Melting point | 160°C (decomposition) | |

| Solubility | Soluble in DMSO, methanol; insoluble in hexane |

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental design :

- Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.

- Use UV-Vis spectroscopy to monitor absorbance changes at λ (e.g., 280 nm) over 24–72 hours .

- Data interpretation :

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Root-cause analysis :

- Compare assay conditions (e.g., cell line variability, incubation time).

- Verify compound identity and purity across studies via shared spectral data repositories .

- Meta-analysis :

Q. How can researchers integrate multi-omics data to study this compound’s mechanism of action?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., cancer cell lines) to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- Proteomics : Use SILAC labeling and LC-MS/MS to quantify protein expression changes (e.g., carbonic anhydrase isoforms) .

- Data integration : Apply pathway enrichment tools (DAVID, STRING) to map cross-omics interactions .

Q. What methodologies ensure reproducibility in studies involving this compound?

Methodological Answer:

- Detailed documentation :

- Publish synthetic protocols with step-by-step metadata (e.g., solvent batch, stirring speed) .

- Share raw analytical data (HPLC chromatograms, NMR FID files) as supplementary materials .

- Collaborative validation :

Q. How should researchers formulate hypotheses about structure-activity relationships (SAR) for novel this compound analogs?

Methodological Answer:

- Hypothesis framework :

- Experimental testing :

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.